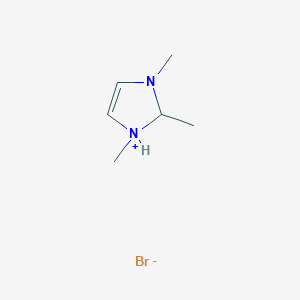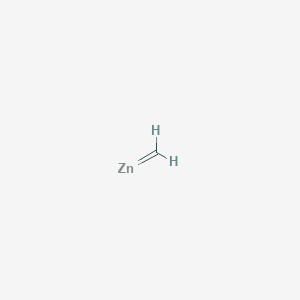
2,2-Dimethoxy-6-methyl-1,3,6,2-dioxazasilocane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Dimethoxy-6-methyl-1,3,6,2-dioxazasilocane is a unique organosilicon compound characterized by its distinct structural features
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxy-6-methyl-1,3,6,2-dioxazasilocane typically involves the reaction of appropriate silicon-containing precursors with methanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-Dimethoxy-6-methyl-1,3,6,2-dioxazasilocane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler silicon-containing compounds.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield silicon oxides, while substitution reactions can produce a variety of functionalized silicon compounds.
Wissenschaftliche Forschungsanwendungen
2,2-Dimethoxy-6-methyl-1,3,6,2-dioxazasilocane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: Its unique structure makes it a candidate for studying silicon-based biochemistry.
Industry: Used in the production of advanced materials, including silicon-based polymers and coatings.
Wirkmechanismus
The mechanism by which 2,2-Dimethoxy-6-methyl-1,3,6,2-dioxazasilocane exerts its effects involves its interaction with various molecular targets. The methoxy groups and silicon atom play crucial roles in its reactivity, allowing it to participate in a variety of chemical reactions. The pathways involved include nucleophilic substitution and coordination with metal ions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethoxy-6-methylbenzonitrile: Similar in structure but contains a nitrile group instead of a silicon atom.
6,7-Dimethoxy-2,2-dimethyl-4-chromanone: Contains a chromanone ring structure with methoxy groups.
Uniqueness
2,2-Dimethoxy-6-methyl-1,3,6,2-dioxazasilocane is unique due to the presence of the silicon atom within its ring structure, which imparts distinct chemical properties compared to other similar organic compounds. This uniqueness makes it valuable for specialized applications in various scientific fields.
Eigenschaften
CAS-Nummer |
116538-37-5 |
|---|---|
Molekularformel |
C7H17NO4Si |
Molekulargewicht |
207.30 g/mol |
IUPAC-Name |
2,2-dimethoxy-6-methyl-1,3,6,2-dioxazasilocane |
InChI |
InChI=1S/C7H17NO4Si/c1-8-4-6-11-13(9-2,10-3)12-7-5-8/h4-7H2,1-3H3 |
InChI-Schlüssel |
ZFFZOIKKTRTOLR-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCO[Si](OCC1)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4,6,9,12,14,19,21-Octaazabicyclo[7.7.7]tricosane-5,13,20-trione](/img/structure/B14302797.png)



![Propanedioic acid, [(2-fluorophenyl)methyl]-, dimethyl ester](/img/structure/B14302823.png)

![1H-Naphtho[2,1-b]pyran-3-ol, 2,3-dihydro-](/img/structure/B14302840.png)

![1,2,3-Triazine, 4,5,6-tris[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]-](/img/structure/B14302857.png)

![6-(Methylsulfanyl)-1,4-dithiaspiro[4.5]decane](/img/structure/B14302864.png)

![2,2,5,5-Tetramethyl-1-[(2,2,5,5-tetramethylhexyl)peroxy]hexane](/img/structure/B14302867.png)
